molecular formula C6H6Cl2F4N2 B8391186 m-Phenylenediamine, tetrafluoro-, dihydrochloride CAS No. 63886-77-1

m-Phenylenediamine, tetrafluoro-, dihydrochloride

Cat. No. B8391186
Key on ui cas rn: 63886-77-1
M. Wt: 253.02 g/mol
InChI Key: QYRFJLLXPINATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987047

Procedure details

7-Amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline and its dihydrochloride were prepared by hydrolysis with 2 N sodium hydroxide of 3-acetyl-7-amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline, and subsequent conversion of the base into its dihydrochloride. Yield of the dihydrochloride: 83%; of theory; m.p. 285° C. (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-acetyl-7-amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([N:6]1[CH2:20][CH2:19][C:18]2[C:9](=[N:10][C:11]3[C:12]([NH2:22])=[CH:13][CH:14]=[CH:15][C:16]=3[C:17]=2[CH3:21])[CH2:8][CH2:7]1)(=O)C.[C:23]1([NH2:34])[C:28]([F:29])=[C:27]([F:30])[C:26]([F:31])=[C:25]([NH2:32])[C:24]=1[F:33].[ClH:35].Cl>>[NH2:22][C:12]1[C:11]2[N:10]=[C:9]3[CH2:8][CH2:7][NH:6][CH2:20][CH2:19][C:18]3=[C:17]([CH3:21])[C:16]=2[CH:15]=[CH:14][CH:13]=1.[C:23]1([NH2:34])[C:28]([F:29])=[C:27]([F:30])[C:26]([F:31])=[C:25]([NH2:32])[C:24]=1[F:33].[ClH:35].[ClH:35] |f:0.1,3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
3-acetyl-7-amino-1,2,4,5-tetrahydro-11-methyl-3H-azepino[4,5-b]quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=NC=3C(=CC=CC3C(=C2CC1)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(=C3C(=NC12)CCNCC3)C
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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